Propan-2-yl 6-bromo-2-methyl-5-[(2-methylpropanoyl)oxy]-1-benzofuran-3-carboxylate
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Overview
Description
Propan-2-yl 6-bromo-2-methyl-5-[(2-methylpropanoyl)oxy]-1-benzofuran-3-carboxylate is a complex organic compound belonging to the benzofuran family Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isopropyl 6-bromo-5-(isobutyryloxy)-2-methyl-1-benzofuran-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of a benzofuran derivative, followed by esterification and acylation reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 6-bromo-2-methyl-5-[(2-methylpropanoyl)oxy]-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to create new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of functionalized benzofuran derivatives.
Scientific Research Applications
Propan-2-yl 6-bromo-2-methyl-5-[(2-methylpropanoyl)oxy]-1-benzofuran-3-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of isopropyl 6-bromo-5-(isobutyryloxy)-2-methyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atom and ester groups play crucial roles in its binding affinity and reactivity. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 6-bromo-5-(isobutyryloxy)-2-phenyl-1-benzofuran-3-carboxylate: Similar structure but with an ethyl ester and phenyl group.
Isopropyl 6-bromo-5-(cinnamyloxy)-2-methylbenzofuran-3-carboxylate: Similar structure but with a cinnamyloxy group instead of isobutyryloxy.
Uniqueness
Propan-2-yl 6-bromo-2-methyl-5-[(2-methylpropanoyl)oxy]-1-benzofuran-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its isopropyl ester and isobutyryloxy groups contribute to its solubility, stability, and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
propan-2-yl 6-bromo-2-methyl-5-(2-methylpropanoyloxy)-1-benzofuran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrO5/c1-8(2)16(19)23-14-6-11-13(7-12(14)18)22-10(5)15(11)17(20)21-9(3)4/h6-9H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDHSRIBXXJFEAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC(=C(C=C2O1)Br)OC(=O)C(C)C)C(=O)OC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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